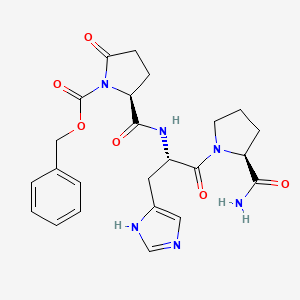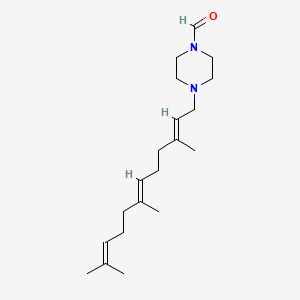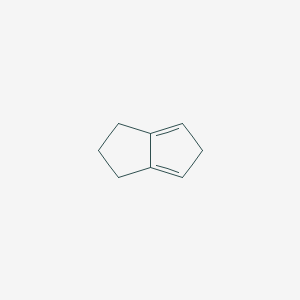
1,2,3,5-Tetrahydropentalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5-Tetrahydropentalene is an organic compound with a bicyclic structure, consisting of a fused five-membered ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetrahydropentalene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a four-fold aldol condensation between aromatic dialdehydes and tetrahydropentalene-2,5-(1H,3H)-dione has been reported . This method involves the use of strong bases and controlled temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve scalable methods that ensure high yields and purity. Optimized protocols for the synthesis of tetrahydropentalene derivatives have been developed, allowing for the production of these compounds on a multigram scale . These methods often involve the use of commercially available starting materials and efficient reaction conditions to maximize output.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,5-Tetrahydropentalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions using halogens or halogenating agents, followed by nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1,2,3,5-Tetrahydropentalene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2,3,5-Tetrahydropentalene and its derivatives involves interactions with specific molecular targets and pathways. These compounds can modulate various biological processes by binding to enzymes, receptors, or other proteins, thereby influencing their activity. The exact mechanism depends on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
Azulene: A non-benzenoid aromatic hydrocarbon with a similar fused ring structure.
Pentalene: Another bicyclic compound with a fused five-membered ring system.
Heptalene: A larger bicyclic compound with seven-membered rings.
Uniqueness
1,2,3,5-Tetrahydropentalene is unique due to its specific ring fusion pattern and the resulting electronic properties.
Propiedades
Número CAS |
50874-55-0 |
|---|---|
Fórmula molecular |
C8H10 |
Peso molecular |
106.16 g/mol |
Nombre IUPAC |
1,2,3,5-tetrahydropentalene |
InChI |
InChI=1S/C8H10/c1-3-7-5-2-6-8(7)4-1/h3-4H,1-2,5-6H2 |
Clave InChI |
SMXIFCOIDXDOKN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CCC=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14656028.png)

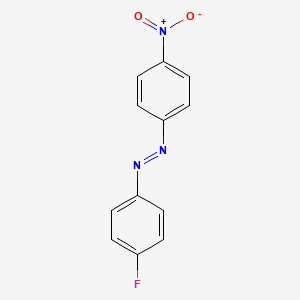

![2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine](/img/structure/B14656061.png)
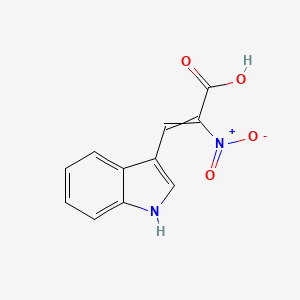
![N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine](/img/structure/B14656070.png)
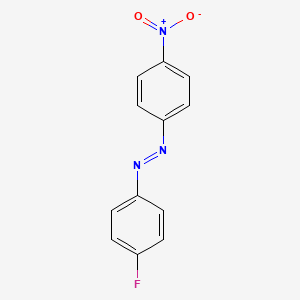

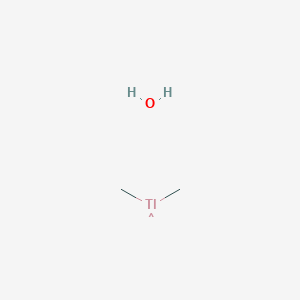
![2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B14656096.png)
![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
